

An In-depth Technical Guide to 5-Nitro-2-phenylisoindole-1,3-dione

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Compound of Interest

Compound Name: **4-Nitro-N-phenylphthalimide**

Cat. No.: **B1584637**

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This guide provides a comprehensive technical overview of 5-nitro-2-phenylisoindole-1,3-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a focus on providing actionable insights and methodologies.

Chemical Identity and Nomenclature

The compound commonly referred to as **4-Nitro-N-phenylphthalimide** is, according to IUPAC nomenclature, more accurately named 5-nitro-2-phenylisoindole-1,3-dione. This nomenclature clarifies the position of the nitro group on the phthalimide core structure.

Identifier	Value
Common Name	4-Nitro-N-phenylphthalimide
IUPAC Name	5-nitro-2-phenylisoindole-1,3-dione[1]
CAS Number	40392-27-6
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄ [1]
Molecular Weight	268.23 g/mol [1]
Canonical SMILES	O=C1N(C2=CC=CC=C2)C(=O)C3=C1C=C(C=C3)--INVALID-LINK--[O-]
InChI Key	HNNCFMUZZXJQLR-UHFFFAOYSA-N

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 5-nitro-2-phenylisoindole-1,3-dione is paramount for its effective and safe handling in a laboratory setting.

Table of Physicochemical Properties:

Property	Value	Source
Appearance	White to amber crystalline powder	Sigma-Aldrich
Melting Point	187 °C	ChemicalBook
Boiling Point (Predicted)	471.1 ± 47.0 °C	ChemicalBook
Density (Predicted)	1.501 ± 0.06 g/cm ³	ChemicalBook
Solubility	Insoluble in water, soluble in many organic solvents	Generic

Safety Information:

5-Nitro-2-phenylisoindole-1,3-dione should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/eye protection/face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

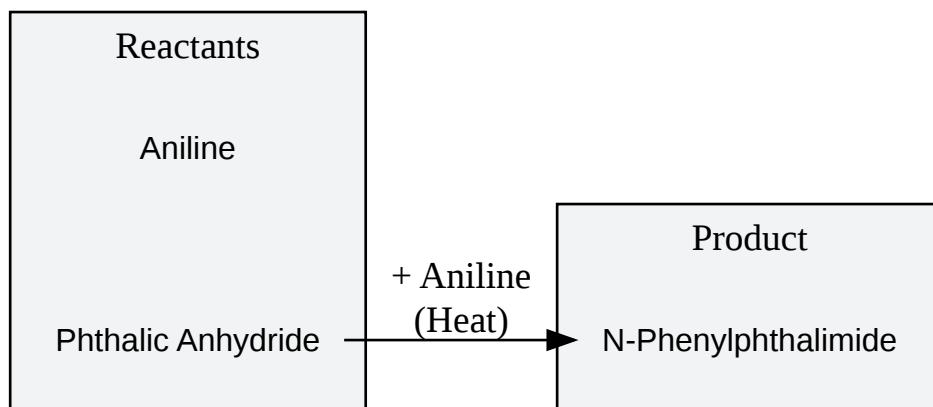
Synthesis of 5-Nitro-2-phenylisoindole-1,3-dione

The synthesis of 5-nitro-2-phenylisoindole-1,3-dione is typically achieved through a two-step process. This involves the initial synthesis of N-phenylphthalimide, followed by its nitration. This approach allows for controlled introduction of the nitro group onto the phthalimide ring system.

Step 1: Synthesis of N-Phenylphthalimide

The foundational step is the condensation of phthalic anhydride with aniline to form N-phenylphthalimide.

Reaction:



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Caption: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline.

Experimental Protocol:

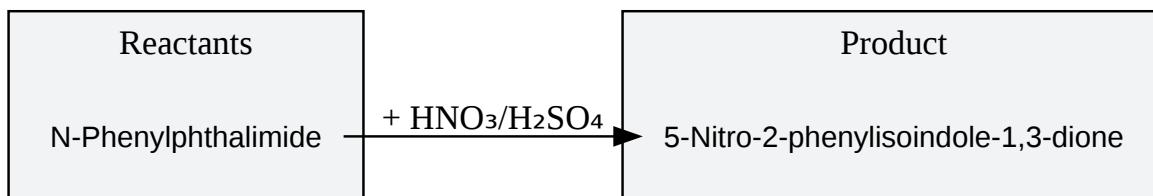
- Combine 1 mole equivalent of phthalic anhydride and 1.1 mole equivalents of aniline in a round-bottom flask equipped with a condenser.
- Heat the mixture to 140-150°C for 1-2 hours. Water will be evolved during the reaction.
- Cool the reaction mixture to room temperature. The product will solidify.
- Recrystallize the crude product from glacial acetic acid or ethanol to yield pure N-phenylphthalimide.

Step 2: Nitration of N-Phenylphthalimide

The subsequent nitration of N-phenylphthalimide introduces the nitro group at the 5-position of the isoindole-1,3-dione ring.

Reaction Mechanism:

The nitration proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO_2^+), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.



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Caption: Nitration of N-Phenylphthalimide.

Experimental Protocol:

- In a flask cooled in an ice bath, slowly add N-phenylphthalimide to a cold mixture of concentrated sulfuric acid and fuming nitric acid.
- Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the mixture to stir at room temperature for several hours.
- Carefully pour the reaction mixture onto crushed ice.
- Collect the precipitated product by filtration, wash thoroughly with water until the washings are neutral, and dry.
- Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 5-nitro-2-phenylisoindole-1,3-dione.

Characterization

The identity and purity of the synthesized 5-nitro-2-phenylisoindole-1,3-dione can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

- $^1\text{H-NMR}$: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the nitrated phthalimide ring. The protons on the nitrated ring

will exhibit characteristic shifts and coupling patterns due to the electron-withdrawing effect of the nitro group.

- ^{13}C -NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbons of the nitrated ring will be shifted downfield.
- IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the carbonyl groups of the imide (around $1710\text{-}1780\text{ cm}^{-1}$), the C-N stretching vibration, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm^{-1} and 1350 cm^{-1}).
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound ($m/z = 268.23$).

Applications in Drug Discovery and Development

5-Nitro-2-phenylisoindole-1,3-dione serves as a versatile scaffold and intermediate in the synthesis of various biologically active molecules. The presence of the nitro group and the phthalimide moiety provides opportunities for further chemical modifications.

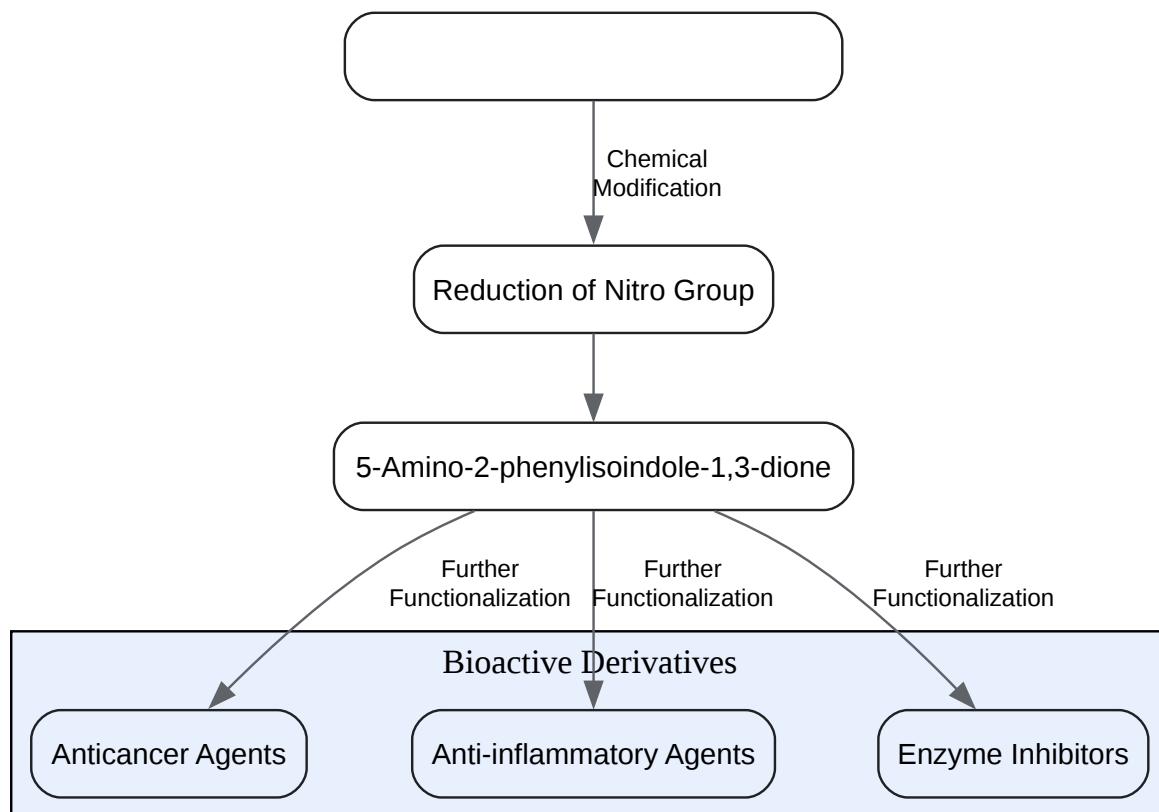
Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 5-nitro-2-phenylisoindole-1,3-dione a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. For instance, derivatives of isoindoline-1,3-dione have been investigated for their potential as:

- Anticancer agents: The phthalimide scaffold is a key component of several anticancer drugs, and new derivatives are continuously being explored.[\[2\]](#)
- Anti-inflammatory agents: Certain isoindoline-1,3-dione derivatives have shown promising anti-inflammatory properties.
- Enzyme inhibitors: The rigid structure of the phthalimide ring system makes it an attractive scaffold for the design of enzyme inhibitors.[\[3\]](#)

Role as a Pharmacophore

The isoindoline-1,3-dione moiety is considered a "privileged structure" in medicinal chemistry. Its ability to interact with various biological targets through hydrogen bonding and π - π stacking makes it a valuable component in the design of new drugs. The introduction of a nitro group can modulate the electronic properties and bioavailability of the molecule, potentially leading to enhanced biological activity.



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Caption: Synthetic utility of 5-nitro-2-phenylisoindole-1,3-dione in medicinal chemistry.

Conclusion

5-Nitro-2-phenylisoindole-1,3-dione is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an important building block for the creation of novel molecules with diverse biological activities. This guide provides a foundational understanding for researchers

and professionals working with this compound, enabling them to leverage its properties for their scientific endeavors.

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